3-(2,4-Difluorobenzoyl)thiophene
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Overview
Description
3-(2,4-Difluorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6F2OS and a molecular weight of 224.23 g/mol . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom and four carbon atoms.
Preparation Methods
The synthesis of 3-(2,4-Difluorobenzoyl)thiophene typically involves the condensation of 2,4-difluorobenzoyl chloride with thiophene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. These methods may include the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
3-(2,4-Difluorobenzoyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
3-(2,4-Difluorobenzoyl)thiophene has diverse applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a drug candidate for treating Alzheimer’s disease, cancer, and inflammation.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorobenzoyl)thiophene involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, in cancer research, it could inhibit kinases or other proteins essential for tumor growth and survival . The exact pathways and molecular targets depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
3-(2,4-Difluorobenzoyl)thiophene can be compared with other thiophene derivatives such as:
3-(2,4-Dichlorobenzoyl)thiophene: Similar in structure but with chlorine atoms instead of fluorine. This compound may have different reactivity and biological activity due to the presence of chlorine.
3-(2,4-Dimethylbenzoyl)thiophene: Contains methyl groups instead of fluorine, which can affect its electronic properties and reactivity.
3-(2,4-Difluorophenyl)thiophene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2,4-difluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMSOFJTUIJKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641859 |
Source
|
Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-60-3 |
Source
|
Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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